1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
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Overview
Description
1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound with the molecular formula C10H11FOThis compound is characterized by the presence of a fluorine atom and a hydroxyl group on a tetrahydronaphthalene ring system .
Preparation Methods
The synthesis of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the fluorination of a suitable precursor, such as 5,6,7,8-tetrahydronaphthalen-2-ol. One common method involves the use of a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Chemical Reactions Analysis
1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chromium trioxide would yield 1-fluoro-5,6,7,8-tetrahydronaphthalen-2-one.
Scientific Research Applications
1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, particularly those involving fluorinated compounds.
Medicine: Research into fluorinated compounds often focuses on their potential as drug candidates due to their unique properties, such as increased metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-one:
1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ylmethanamine hydrochloride: Contains an amine group, which can change its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h5-6,12H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKAQAIVGBXRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709031-99-2 |
Source
|
Record name | 1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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